Decalin-1,4-dione
Description
Contextualization within Bicyclic Diketone Systems in Organic Chemistry
Bicyclic diketone systems, such as Decalin-1,4-dione, are prevalent motifs in organic chemistry and serve as crucial building blocks in the synthesis of natural products and other complex molecules. The inherent rigidity and defined stereochemistry of the bicyclic framework, combined with the reactivity of the ketone functionalities, make these compounds particularly useful in various synthetic strategies. Decalin systems, in general, are found in numerous natural products, including terpenoids and steroids, highlighting the importance of synthetic methods to access these structures. cdnsciencepub.comwhiterose.ac.ukrsc.org
The presence of two ketone groups within the bicyclic structure of this compound offers multiple reactive sites for various transformations, including nucleophilic additions, α-alkylation, and condensation reactions. The relative positions of the carbonyl groups (1,4-dione) influence its reactivity and the types of reactions it can undergo, distinguishing it from other decalin diketone isomers like decalin-1,8-dione or decalin-1,5-dione. researchgate.netprepchem.com
Significance as a Strategic Synthetic Intermediate in Complex Molecule Construction
This compound is a strategic synthetic intermediate due to its ability to participate in reactions that efficiently build molecular complexity and control stereochemistry. Its utility stems from the potential for selective functionalization of the ketone groups and the carbon atoms alpha to them, as well as its suitability for annulation reactions that expand the ring system or build additional rings onto the decalin core.
One common approach to synthesizing complex molecules utilizing this compound involves its use in sequences that establish multiple stereocenters with control. For example, it can be a precursor in the synthesis of steroid frameworks or other polycyclic natural products. cdnsciencepub.comwhiterose.ac.ukrsc.org Reactions such as aldol (B89426) condensations, Michael additions, and Diels-Alder cycloadditions, often applied to bicyclic enones or diketones, are relevant to the synthetic utility of this compound derivatives. cdnsciencepub.comrsc.orgresearchgate.netmdpi.comnih.govresearchgate.net
Detailed research findings often highlight specific synthetic routes where this compound or its derivatives play a pivotal role. For instance, studies on the stereoselective synthesis of decalin systems often involve strategies that could potentially utilize or be related to the chemistry of this compound. cdnsciencepub.comrsc.orgacs.orgnii.ac.jp The ability to synthesize substituted decalins with defined stereochemistry is crucial for accessing biologically active molecules. nih.gov
While specific detailed research findings solely focused on this compound's use in complex molecule construction were not extensively detailed in the provided snippets beyond its general application in pharmaceuticals and agrochemicals, the broader context of decalin synthesis and the use of bicyclic diketones strongly supports its role. The synthesis of decalin cores in natural products often involves strategies like intramolecular Diels-Alder reactions or cyclizations, which can lead to functionalized decalin systems that could include or be derived from diketones. whiterose.ac.ukrsc.orgnih.govlehigh.edu
Physical and chemical properties of this compound are relevant to its handling and reactivity in synthesis. It is described as a yellow crystalline solid with a melting point around 140-145°C and is soluble in common organic solvents. ontosight.ai
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | ontosight.aiguidechem.com |
| Molecular Weight | 166.22 | guidechem.comchemsrc.com |
| Appearance | Yellow crystalline solid (also reported as colorless crystalline solid) | ontosight.aiguidechem.com |
| Melting Point | 140-145°C | ontosight.ai |
| Boiling Point | 299.7°C at 760 mmHg | guidechem.comchemsrc.comlookchem.com |
| Density | 1.097 g/cm³ | guidechem.comchemsrc.comlookchem.com |
| Flash Point | 111.9°C | guidechem.comchemsrc.comlookchem.com |
| Solubility | Soluble in common organic solvents (ethanol, acetone, dichloromethane) | ontosight.ai |
| PubChem CID | 151235 | guidechem.com |
The synthesis of this compound can be achieved through methods such as the oxidation of decalin or related compounds, for example, oxidation of decalin with chromium trioxide in acetic acid. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
4939-91-7 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H14O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-8H,1-6H2 |
InChI Key |
ZLPBWAJPTCJOGV-HTQZYQBOSA-N |
SMILES |
C1CCC2C(C1)C(=O)CCC2=O |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C(=O)CCC2=O |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decalin-1,4-dione; cis-Decalin-1,4-dione. |
Origin of Product |
United States |
Synthetic Methodologies for Decalin 1,4 Dione and Analogous Decalin Diketone Scaffolds
Classical Approaches to Decalin Diones
Classical synthetic methodologies for constructing decalin diketone systems often involve transformations of existing cyclic or acyclic precursors through processes like oxidation and various cyclization reactions.
Oxidative Cyclization Pathways (e.g., Oxidation of Decalin)
Cyclization Reactions Leading to Fused Cyclohexanone (B45756) Systems
The construction of fused cyclohexanone systems, which form the core of decalin diketones, can be achieved through various cyclization reactions. While direct examples specifically yielding Decalin-1,4-dione from simple cyclizations of acyclic or monocyclic precursors were not prominently featured, related decalin diketone systems like decalin-1,8-dione have been synthesized via tandem Michael-Claisen condensation reactions. This involves the conjugate addition of a nucleophile to a cyclohexen-1-one derivative, followed by an intramolecular cyclization to form the fused bicyclic system with ketone functionalities. Another example of constructing a fused cyclohexanone system is the synthesis of the Wieland–Miescher ketone (2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione), a common intermediate in the synthesis of steroids and other polycyclic compounds, which involves Michael addition followed by aldol (B89426) condensation. Although the Wieland-Miescher ketone is a cyclohexanedione fused with a six-membered ring precursor, the underlying principle of sequential Michael and aldol reactions to build fused cyclic systems with carbonyl groups is relevant to the classical synthesis of decalin diketones.
Modern Stereoselective Construction of the this compound Framework
Modern synthetic strategies often prioritize stereocontrol in the construction of complex molecular architectures like the this compound framework. Diels-Alder cycloadditions are particularly powerful in this regard, allowing for the simultaneous formation of multiple carbon-carbon bonds and stereocenters.
Diels-Alder Cycloadditions in Decalin Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a widely utilized method for the formation of six-membered rings and has been extensively applied to the synthesis of decalin systems. This reaction allows for high chemo-, regio-, and stereoselectivity.
Intermolecular Diels-Alder reactions involve a diene and a dienophile as separate molecules reacting to form the cyclic adduct. This approach has been widely applied in the construction of cis-decalin frameworks. Historically, the use of quinones as dienophiles in Diels-Alder reactions was significant, being among the earliest examples studied. The electron-deficient nature of quinones makes them effective partners for various dienes. Intermolecular Diels-Alder reactions can be used to build functionalized cyclohexene (B86901) rings that can then be elaborated into the fused decalin system. For example, the intermolecular Diels-Alder reaction between an enone and a diene has been employed to form a cis-decalin intermediate, which can then undergo epimerization to the trans-decalin scaffold.
Intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are tethered within the same molecule, are particularly effective for the stereoselective construction of fused cyclic systems, including the decalin framework. IMDA reactions can lead to the formation of fused or bridged polycyclic ring systems. The stereochemical outcome of IMDA reactions is influenced by factors such as the conformation of the tether and the nature of the substituents. This approach has been widely utilized in the total synthesis of natural products containing the decalin core, allowing for the stereocontrolled formation of the bicyclic system. IMDA reactions of polyene intermediates are even involved in the biosynthesis of some decalin-containing natural products, catalyzed by enzymes known as Diels-Alderases. Studies have investigated the stereocontrol mechanisms in both chemical and biosynthetic IMDA reactions leading to decalins. The stereoselectivity can depend on factors like the configuration of substituents on the polyene chain and solvent effects.
Chemo-, Regio-, and Stereoselectivity in Diels-Alder Approaches
The Diels-Alder (DA) reaction stands as a cornerstone transformation in organic synthesis for its ability to efficiently construct six-membered rings with remarkable control over chemo-, regio-, and stereoselectivity. This pericyclic reaction involves the cycloaddition of a conjugated diene and a dienophile. The inherent stereoselectivity of the thermal Diels-Alder reaction is often described by the endo rule, which favors the formation of the endo product due to secondary orbital interactions in the transition state. However, the selectivity can be modulated by various factors, including the electronic properties and steric bulk of the reacting partners, as well as the reaction conditions, such as temperature and the presence of catalysts like Lewis acids.
Both intermolecular and intramolecular variants of the Diels-Alder reaction have been extensively applied to the synthesis of decalin systems. Intramolecular Diels-Alder (IMDA) reactions are particularly powerful for the rapid construction of fused and bridged polycyclic structures characteristic of many decalin-containing natural products. Stereochemical control in IMDA reactions can be influenced by the nature of the tether connecting the diene and dienophile. For instance, studies on the IMDA reactions of nitroalkenes have demonstrated that substituents on the tether can significantly impact the reaction rate and stereochemical outcome, promoting the formation of trans-fused decalin products through specific transition states.
Quinones are notable dienophiles in Diels-Alder reactions due to their electron-deficient nature, reacting effectively with electron-rich and electron-neutral dienes. Their historical significance dates back to the pioneering work of Diels and Alder. The presence of additional functional groups in quinones allows for further chemical transformations after the cycloaddition, facilitating the synthesis of complex molecules. Achieving control over the regioselectivity in cycloadditions involving unsymmetrical quinones is a critical aspect in the synthesis of target molecules.
Anionic Diels-Alder chemistry, employing cyclic sodium dienolates as electron-rich dienes, has also been explored for the synthesis of polycyclic adducts with high regio- and stereoselectivity. These reactions, often conducted in the presence of a weak sodium base, have demonstrated good to high yields, in some cases up to 97%.
Cascade and Annulation Reactions
Cascade and annulation reactions provide convergent and efficient routes to construct the decalin framework by forming multiple carbon-carbon bonds in a single operation. These sequences involve a series of sequential reactions that occur without the isolation of intermediates.
Tandem Aldol Condensation/Diels-Alder Sequences
Tandem reaction sequences that couple aldol condensation with Diels-Alder cycloaddition offer a powerful approach for the one-pot synthesis of polysubstituted decalin derivatives. In this strategy, an aldol condensation is typically used to generate a conjugated diene in situ, which subsequently undergoes a Diels-Alder reaction with a suitable dienophile. An example of this approach is the tandem aldol condensation/Diels-Alder sequence involving isophorone, aromatic aldehydes, and methyl acrylate, which enables the stereoselective one-pot synthesis of functionalized octahydro-6,6-dimethyl-8-oxo-2-naphthalenecarboxylates. This process, catalyzed by trace amounts of ammonium (B1175870) ions in an aqueous medium, proceeds via an initial aldol condensation followed by a [4+2] cycloaddition. The feasibility of this mechanism is supported by studies showing that the intermediate dienes can also react stepwise with the dienophile to produce the same products. This methodology has been successfully applied to the synthesis of a range of derivatives with high yields.
Aldol-Aldol Annulation Strategies for Functionalized Decalins
Aldol-aldol annulation reactions represent a strategy for the catalytic enantioselective construction of functionalized decalin systems. These cascade reactions often involve the reaction of diketoester derivatives with cyclohexane-1,3-dione derivatives. Organocatalytic enantioselective formal (4+2) cycloaddition reactions via aldol-aldol cascade sequences between pyruvate-derived diketoester derivatives and cyclohexane-1,3-dione derivatives have been developed, affording highly functionalized decalin derivatives with high diastereo- and enantioselectivities. These reactions can generate up to six chiral centers, including tetrasubstituted carbons, in a single transformation under mild conditions using catalysts such as quinidine-derived dimers. Mechanistic investigations suggest that in some cases, the initial aldol step is reversible and exhibits lower enantioselectivity, while the subsequent intramolecular aldol step is rate-limiting, stereochemistry-determining, and highly enantioselective.
Michael Addition Sequences (e.g., Double Michael Addition)
Michael addition sequences, particularly double Michael addition, are effective methods for the synthesis of decalin derivatives. These cascade reactions involve the sequential conjugate addition of a nucleophile to two Michael acceptor moieties. A general method for synthesizing decalin derivatives involves the Michael's double addition of cycloalkanone enolates to conjugated vinylic systems through a Michael-Michael ring closure (MIMIRC) process. This cascade reaction, typically between cyclohexanone or cyclopentanone (B42830) enolates and dienophiles like methyl acrylate, can afford decalin and hydrindane derivatives with yields ranging from 11% to 91%. The relative stereochemistry at the newly formed stereogenic centers can be controlled, and the outcome is influenced by factors such as substituents and reaction conditions.
Another notable application of double Michael addition in decalin synthesis is the base-catalyzed cycloaddition and double Michael cyclization of substituted Nazarov reagents with cyclic enones, which provides stereoselective access to cis-decalins. The development of stable synthetic equivalents of the Nazarov reagent has facilitated base-catalyzed double Michael annulations with α,β-unsaturated carbonyl compounds, mitigating issues associated with the instability of the original reagent.
Hosomi-Sakurai Reactions for Decalin Construction
The Hosomi-Sakurai reaction, a Lewis acid-catalyzed conjugate addition of allylsilanes to electrophilic unsaturated systems, is a valuable tool for carbon-carbon bond formation and the introduction of allyl groups with stereochemical control. Intramolecular versions of the Hosomi-Sakurai reaction have been successfully applied to the bicyclization required for constructing cis-decalin ring junctions. Examples include intramolecular Hosomi-Sakurai reactions of substrates containing both a p-benzoquinone and an allylsilane moiety linked by an ether, which yield products with defined stereocenters through asymmetric induction. This transformation typically proceeds via an addition-elimination sequence. The Hosomi-Sakurai reaction has been incorporated into synthetic strategies towards complex natural products featuring the decalin core.
Photochemical Transformations
Photochemical transformations, initiated by the absorption of light, offer distinct pathways for the synthesis and modification of cyclic systems, including those related to decalins and decalin diketones. These reactions proceed through electronically excited states, enabling unique chemical reactivity.
A relevant photochemical transformation is the photocyclization of diketones. Diastereoselective synthesis of trans-decalin-based spirocarbocycles has been achieved through the Norrish-Yang photocyclization of α-diketones under visible light irradiation. This reaction involves a conformationally controlled 1,5-hydrogen atom transfer mediated by hydrogen bonding, proceeding through a 1,4-diradical intermediate. Both computational and experimental studies support the proposed mechanism and the observed diastereoselectivity. This methodology holds potential for the synthesis of derivatives of biologically important trans-decalin-based natural products.
While not directly focused on this compound itself, photochemical reactions of related quinone systems, such as naphthoquinones, provide insights into the applicability of photochemical methods for functionalizing bicyclic diketone structures. The photoacylation of 1,4-quinones with aldehydes, for example, provides a method for accessing acylated 1,4-hydroquinones. The photochemistry of quinones has been extensively investigated due to their favorable photophysical properties, leading to the development of various photochemical transformations.
Norrish–Yang Photocyclization of α-Diketones for Spiro-Decalin Systems
The Norrish–Yang photocyclization, a photochemical reaction involving the intramolecular hydrogen atom abstraction by an excited carbonyl group, has emerged as a valuable tool for constructing cyclobutane (B1203170) rings. Applied to α-diketones tethered to cyclic systems like decalins, this reaction can lead to the formation of spiro-decalin systems.
Recent research has demonstrated the diastereoselective synthesis of trans-decalin-based α-hydroxyl butanone spirocarbocycles through the Norrish–Yang photocyclization of trans-decalin-substituted-2,3-butanediones using daylight irradiation. This process involves a conformationally controlled 1,5-hydrogen atom transfer via a 1,4-diradical intermediate. Density functional theory (DFT) calculations suggest that both substrate conformation and intramolecular hydrogen bonds play a crucial role in influencing the diastereoselectivity of this reaction. This methodology provides access to spirocarbocycles bearing all-carbon quaternary stereogenic centers, which are prevalent in various biologically important natural products.
Table 1: Representative Results for Norrish–Yang Photocyclization in Spiro-Decalin Synthesis
| Substrate (trans-decalin-substituted-2,3-butanedione) | Conditions (Light Source, Solvent, Temperature) | Product (Spiro-trans-decalin) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Example 1 | Daylight, CH₃CN, 30 °C | Product A | Good to Excellent | Excellent | Not specified in source |
| Example 2 | Daylight, Toluene, 30 °C | Product B | Good to Excellent | Excellent | Not specified in source |
| Example 3 | Daylight, CHCl₃, 30 °C | Product C | Good to Excellent | Excellent | Not specified in source |
Note: Specific numerical data for yields and selectivities were indicated as "good-to-excellent" and "excellent" in the source snippets rather than precise percentages or ratios for specific examples.
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis provides powerful strategies for constructing chiral decalin frameworks with high enantiopurity. Organocatalysis and the use of chiral metal catalysts have been explored for this purpose.
Organocatalytic Strategies for Enantioselective Decalin Construction
Organocatalysis, utilizing small organic molecules as catalysts, has proven effective in the enantioselective synthesis of decalin systems. Approaches include sequential Michael-domino Michael/aldol reactions and strategies involving sulfonyl Nazarov reagents.
A highly stereoselective organocatalytic procedure has been developed for the synthesis of spiro-decalin oxindole (B195798) derivatives. This method employs a sequential Michael-domino Michael/aldol reaction sequence catalyzed by a pyrrolidine-based organocatalyst in combination with DBU. This approach allows for the formation of spiro-polycyclic oxindoles with multiple contiguous stereogenic centers, including quaternary carbons, in high yields and excellent stereoselectivity (diastereomeric ratio >99:1, up to 92% ee).
Organocatalytic synthesis of cis-decalins using sulfonyl Nazarov reagents has also been reported. This method, directed by catalysts such as Jørgensen's catalyst, enables the highly enantioselective construction of polysubstituted cis-decalins under environmentally benign conditions, offering a new route to natural products containing this framework.
Table 2: Enantioselective Organocatalytic Decalin Synthesis
| Reaction Type | Catalyst | Substrate(s) | Product Class | Yield (%) | Diastereoselectivity | Enantioselectivity (ee) |
| Sequential Michael-domino Michael/aldol | Pyrrolidine-based organocatalyst + DBU | Cyclohexanone, nitrostyrenes, 3-alkylideneoxindoles | Spiro-decalin oxindoles | Up to 79% (for specific examples) | >99:1 dr | Up to 92% ee |
| Sulfonyl Nazarov reaction | Jørgensen's catalyst | Sulfonyl Nazarov reagents, cyclohexenal derivatives | Polysubstituted cis-decalins | Moderate to good | Not specified in source | Good to excellent |
Role of Chiral Catalysts in Stereocontrol
Chiral catalysts, both organocatalysts and metal-based catalysts, are essential for achieving stereocontrol in decalin synthesis, enabling the selective formation of specific enantiomers or diastereomers.
In organocatalysis, the chiral scaffold of the catalyst dictates the stereochemical outcome of the reaction. For instance, in the organocatalytic synthesis of spiro-decalin oxindoles, the bis-pyrrolidine scaffold of the organocatalyst is primarily responsible for the observed enantiocontrol. The interactions between the catalyst and the transition state are crucial for leading to the desired enantiomer.
Chiral metal catalysts, while not explicitly detailed for this compound synthesis in the provided snippets, are generally known to play a significant role in controlling stereochemistry in various cycloaddition and cyclization reactions used to build cyclic systems like decalins. Understanding the mechanisms of catalysis and the specific interactions provided by the chiral catalyst is vital for the development of highly selective synthetic routes.
Biomimetic and Enzymatic Synthetic Pathways of Decalin Motifs
Nature employs elegant enzymatic machinery to construct complex molecular architectures, including decalin motifs, often through biomimetic pathways like the Diels-Alder reaction and polyketide/nonribosomal peptide synthesis.
Diels-Alderase (DAase) Catalyzed Decalin Formation
Diels-Alderases (DAases) are enzymes that catalyze Diels-Alder reactions, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. In the biosynthesis of many natural products, particularly those from fungi, DAases catalyze intramolecular Diels-Alder (IMDA) reactions of linear polyene precursors to form decalin ring systems.
Various lipocalin-like DAases have been identified and characterized, demonstrating stereoselective control over decalin formation. For example, enzymes like MycB, Fsa2, and Phm7 have been shown to stereoselectively form trans-decalin scaffolds, while others like PvhB can catalyze cis-decalin formation, sometimes influenced by substituents on the diene. The protein environment of the enzyme active site plays a critical role in accelerating the reaction and controlling the regioselectivity and stereoselectivity of the cycloaddition.
The decalin configuration formed by DAase activity can significantly impact the biological activity of the resulting natural product.
Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Systems in Decalin Scaffold Biosynthesis
Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid systems are large multienzymatic complexes responsible for the biosynthesis of many natural products, including those containing decalin cores, such as decalinoyltetramic acids.
These hybrid systems function as assembly lines, iteratively synthesizing linear polyketide chains and incorporating amino acids. The PKS modules are typically highly reducing and, in conjunction with associated enzymes like enoylreductases, generate the unsaturated acyclic precursors containing the diene and dienophile moieties necessary for decalin formation. The NRPS modules are responsible for activating and incorporating specific amino acids, often leading to the formation of a tetramic acid motif conjugated to the polyketide chain.
The linear polyenoyl intermediate produced by the PKS-NRPS system then undergoes an intramolecular Diels-Alder reaction to form the decalin ring. This cyclization step can be enzyme-catalyzed by a DAase that is part of the biosynthetic gene cluster, or in some cases, it may occur non-enzymatically. The interplay between the PKS-NRPS programming and the subsequent cyclization step dictates the final structure and stereochemistry of the decalin scaffold.
Reaction Chemistry and Transformational Studies of Decalin 1,4 Dione
Functional Group Interconversions within the Diketone Moiety
The two ketone groups in Decalin-1,4-dione can undergo typical carbonyl reactions, allowing for functional group interconversions. These transformations are fundamental in modifying the electronic and steric properties of the molecule. While specific detailed examples for this compound were not extensively detailed in the search results, general reactions of diketones and cyclic ketones are applicable. These include:
Reduction: The ketone groups can be reduced to hydroxyl groups, leading to the formation of decalindiols. For example, this compound could potentially be reduced to Decalin-1,4-diol. chemsrc.com
Enolization: The diketone can exist in equilibrium with its enol tautomer, which can participate in reactions such as alkylation or acylation at the alpha-carbon positions. lkouniv.ac.in
Condensation Reactions: The ketone groups can undergo condensation reactions with nucleophiles like amines or hydrazines, forming imines or hydrazones, respectively.
Photochemical reactions involving the diketone moiety have also been investigated. For instance, irradiation of cis-decalin-1,4-dione has been shown to yield a γ-hydrogen transfer product in high yield, serving as a model for similar reactions in more complex natural products. rsc.org
Ring System Modifications and Rearrangements
The decalin ring system of this compound can undergo various modifications and rearrangements, often influenced by the presence of the diketone functionality. These transformations can lead to changes in the ring size, the fusion of the rings (cis or trans), or the introduction of new structural features.
Spirocarbocycle Formation: Photocyclization of trans-decalin-substituted-2,3-butanediones, related to this compound derivatives, has been shown to yield spiro-trans-decalin derivatives bearing all-carbon quaternary stereogenic centers. This process involves a Norrish-Yang photocyclization mechanism influenced by intramolecular hydrogen bonding. acs.org
Ring Expansion/Contraction: While not specifically demonstrated for this compound in the search results, α-ketol rearrangements are known to facilitate ring expansion or contraction in cyclic systems containing α-hydroxy ketones or diketones. beilstein-journals.org This type of rearrangement involves a 1,2-shift of an alkyl or aryl group. beilstein-journals.org
Synthesis of Decalin Ring Systems: The decalin framework itself is often constructed through reactions like Diels-Alder cycloadditions, Robinson annulation, or aldol-aldol annulation, which could potentially be applied in the synthesis of substituted this compound systems or their precursors. whiterose.ac.ukiitb.ac.innii.ac.jpresearchgate.net
Derivatization Strategies for this compound Analogues
Derivatization of this compound and its analogues is a crucial aspect of exploring their chemical space and potential applications. Strategies often involve modifying the existing ketone groups or introducing substituents onto the decalin ring.
Modification of Ketone Groups: As mentioned in functional group interconversions, the ketone groups can be converted to other functionalities like alcohols, amines, or their derivatives. This allows for the introduction of various side chains or the creation of sites for further reactions.
Introduction of Substituents on the Decalin Ring: The decalin ring system can be functionalized through various methods, including alkylation, acylation, or halogenation, often at positions alpha to the carbonyl groups or through reactions targeting the double bonds in unsaturated precursors. nih.gov Stereoselective methods, such as catalytic enantioselective reactions, have been developed to construct functionalized decalin derivatives with high enantioselectivity. nii.ac.jpresearchgate.net
Synthesis of Decalin-Containing Natural Product Analogues: this compound and related decalin systems are found in numerous natural products. acs.orgwhiterose.ac.ukiitb.ac.inrsc.org Synthetic strategies for accessing these natural products often involve the construction or modification of the decalin core, providing insights into potential derivatization routes for this compound analogues. whiterose.ac.ukiitb.ac.inresearchgate.netlehigh.edunih.govnih.gov Examples include approaches towards the decalin core of streptosetin A or the synthesis of trans-decalin-based spirocarbocycles. acs.orgwhiterose.ac.uk
Stereochemistry and Conformational Analysis of Decalin 1,4 Dione Systems
Cis- and Trans-Diastereoisomerism in Decalin-1,4-dione Systems
The decalin ring system, formally known as bicyclo[4.4.0]decane, is a fundamental structural motif in organic chemistry, and its stereochemistry is pivotal to the properties of its derivatives, including this compound. The fusion of the two six-membered rings can occur in two distinct diastereomeric forms: cis-decalin and trans-decalin. These isomers are not interconvertible without breaking covalent bonds and thus are configurational isomers. dalalinstitute.com
In the parent decalin system, both six-membered rings adopt a chair conformation to minimize angular and torsional strain. libretexts.org The key difference between the cis and trans isomers lies in the nature of the ring junction. In trans-decalin, the two rings are fused via two equatorial-type bonds, resulting in a relatively flat and rigid structure. dalalinstitute.com Conversely, cis-decalin features a ring fusion involving one axial and one equatorial bond, leading to a bent, tent-like geometry. dalalinstitute.com
The introduction of carbonyl groups at the C1 and C4 positions to form this compound significantly influences the conformational preferences of the rings. The sp² hybridization of the carbonyl carbons flattens the portions of the rings where they are located. Despite this, the fundamental principles of cis and trans fusion remain.
Interactive Table: Comparison of Cis- and Trans-Decalin Systems
| Feature | cis-Decalin | trans-Decalin |
| Ring Junction | Axial-Equatorial | Equatorial-Equatorial |
| Molecular Shape | Bent/Tent-like | Relatively Flat |
| Conformational Flexibility | Flexible (undergoes ring flipping) | Rigid (conformationally locked) |
| Relative Stability | Less stable | More stable |
The relative stability of the parent decalin isomers is well-established, with the trans isomer being more stable than the cis isomer by approximately 2.7 kcal/mol. This energy difference is attributed to unfavorable steric interactions, specifically gauche-butane-type interactions, that are present in the cis isomer. In the context of this compound, the presence of the carbonyl groups will alter the magnitude of these steric interactions, but the underlying principle that the trans isomer is generally more stable is expected to hold.
Diastereoselectivity and Enantioselectivity in this compound Synthesis
The stereocontrolled synthesis of this compound and its derivatives is a significant challenge in organic synthesis, with the control of both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry being of paramount importance. Various synthetic strategies have been developed for the construction of the decalin framework with high levels of stereocontrol.
One of the most powerful methods for constructing the decalin ring system is the Diels-Alder reaction . This [4+2] cycloaddition can be employed in both intermolecular and intramolecular variants to generate the fused bicyclic structure with predictable stereochemistry. rsc.org The stereochemical outcome of the Diels-Alder reaction is governed by the well-established endo rule and the facial selectivity of the diene and dienophile. For instance, the reaction of a cyclic diene with a cyclic dienophile can lead to the formation of either cis or trans fused products depending on the reaction conditions and the nature of the substrates and catalysts. nih.gov Lewis acid catalysis, for example, can influence the diastereoselectivity of the cycloaddition. nih.gov
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of decalin systems. For example, proline-catalyzed Robinson annulation reactions can be used to construct substituted decalins with high enantiomeric excess. nih.gov While a direct application to this compound is not extensively documented, this methodology provides a strong foundation for the development of enantioselective routes to this target.
Another strategy involves cation- or radical-induced polyene cyclizations . These methods mimic the biosynthetic pathways of many natural products containing the decalin motif. rsc.org By carefully designing the polyene precursor and controlling the initiation of the cyclization cascade, it is possible to achieve high levels of diastereoselectivity in the formation of the decalin core.
The epoxidation of decalin-1,4-dienones has been studied as a method to introduce stereocenters with diastereoselectivity. The regio- and diastereoselectivity of these reactions are influenced by steric approach control of the oxidizing agent and the directing effects of nearby functional groups, such as homoallylic alcohols. sciforum.net For example, the epoxidation of a substituted decalin-1,4-dienone with m-chloroperbenzoic acid (m-CPBA) can lead to a mixture of diastereomeric epoxides, with the ratio depending on the substitution pattern of the dienone. sciforum.net
Conformational Studies of this compound and its Derivatives
The biological activity and chemical reactivity of this compound and its derivatives are intrinsically linked to their three-dimensional structure. Therefore, conformational analysis is crucial for understanding their properties. As with the parent decalin system, the two six-membered rings in this compound are expected to adopt chair-like or distorted chair conformations to minimize steric strain. libretexts.org
The trans-decalin system is conformationally rigid, meaning it is "locked" and cannot undergo ring flipping. dalalinstitute.com This rigidity has significant implications for the orientation of substituents on the ring, which are fixed in either axial or equatorial positions. In trans-decalin-1,4-dione, the two carbonyl groups would be located in a fixed spatial relationship, influencing the molecule's dipole moment and its interactions with other molecules.
In contrast, the cis-decalin system is conformationally flexible and can undergo a ring-flipping process where both rings simultaneously invert. libretexts.org This inversion interconverts axial and equatorial positions. For cis-decalin-1,4-dione, this conformational dynamism means that the spatial relationship between the two carbonyl groups is not fixed. The molecule will exist as a mixture of rapidly interconverting conformers. The presence of the carbonyl groups will influence the energy barrier and the equilibrium of this ring flip.
Computational and experimental studies, such as X-ray crystallography and NMR spectroscopy, are essential tools for elucidating the preferred conformations of this compound and its derivatives. For example, the analysis of coupling constants in ¹H NMR spectra can provide valuable information about the dihedral angles between protons and thus the conformation of the rings.
Chiral Pool Strategies and Asymmetric Induction in this compound Construction
Chiral pool synthesis involves the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. This approach is a powerful strategy for controlling the absolute stereochemistry of the target molecule. While specific examples of chiral pool synthesis for this compound are not prevalent in the literature, the general principles can be applied.
For instance, carbohydrates and terpenes, which are abundant in the chiral pool, can serve as starting materials for the construction of enantiopure decalin frameworks. These starting materials possess multiple stereocenters that can be used to direct the stereochemical outcome of subsequent reactions.
Asymmetric induction, where a chiral auxiliary or catalyst is used to introduce chirality into a prochiral substrate, is another key strategy. This can be achieved through various methods, including:
Asymmetric Diels-Alder reactions: The use of chiral Lewis acids or chiral dienophiles/dienes can lead to the formation of decalin systems with high enantioselectivity. whiterose.ac.uk
Enantioselective Michael additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a key step in many Robinson annulation sequences, can be rendered enantioselective through the use of chiral catalysts.
Enzymatic reactions: Biocatalysis offers a highly selective method for the synthesis of chiral compounds. Enzymes can be used to perform stereoselective reductions, oxidations, or cyclizations to produce enantiomerically enriched decalin precursors. The use of pericyclases to catalyze stereoselective intramolecular Diels-Alder reactions is a promising approach for the synthesis of cis-decalin structures. nih.gov
The development of synthetic routes that employ these strategies will be crucial for accessing enantiomerically pure cis- and trans-decalin-1,4-dione, which is essential for investigating their potential applications in areas such as medicinal chemistry and materials science.
Theoretical and Computational Investigations of Decalin 1,4 Dione Reactions
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations are widely employed to elucidate the mechanisms of reactions that construct decalin frameworks. These studies often involve calculating the energies of reactants, intermediates, transition states, and products to map out the reaction pathway and identify the rate-determining steps and energy barriers. For instance, DFT calculations have been used to explore the mechanism and stereocontrol of intramolecular Diels-Alder (IMDA) [4+2] cycloaddition reactions, a common method for forming decalin rings. DFT can yield transition state structures and associated activation barriers (ΔG‡ and ΔE‡) for different reaction pathways, allowing researchers to understand how the decalin ring is formed.
In the context of decalin synthesis, DFT helps in understanding concerted versus stepwise mechanisms. While the concerted mechanism often explains high stereo- and regioselectivity in cycloaddition reactions, this picture can become more complex in highly asymmetric systems where a stepwise mechanism might be preferred. DFT calculations can assess the asynchronicity in the reaction's transition state, providing insights into the degree of bond formation at different centers.
DFT studies also contribute to understanding the influence of substituents and catalysts on reaction mechanisms. By calculating the electronic structure and energies of various species along the reaction coordinate, researchers can identify key interactions that stabilize or destabilize transition states, thereby influencing the reaction pathway and efficiency.
Transition State Analysis in Decalin-Forming Reactions
Analysis of transition state structures is a critical component of computational studies on decalin formation. DFT calculations provide detailed geometries and energies of transition states, which are crucial for understanding the factors that govern reaction outcomes, particularly stereoselectivity. For decalin-forming IMDA reactions, transition state analysis can reveal how factors like endo- or exo-addition and the configuration of substituents on the reacting partners influence the activation free energy.
Studies have shown that the conformation of the reacting molecule in the transition state plays a significant role in determining the stereochemical outcome. For example, a chair-like conformation of the transition state can lead to the formation of specific decalin diastereomers. Intramolecular interactions, such as hydrogen bonds, within the transition state can also significantly affect diastereoselectivity.
Computational analysis of transition states allows for the identification of key interactions between catalysts and substrates that are responsible for observed stereocontrol. By comparing the energies of transition states leading to different stereoisomers, computational studies can explain the experimentally observed selectivity and guide the design of more efficient and selective catalysts.
Computational Prediction of Stereocontrol and Selectivity
Computational methods are powerful tools for predicting and explaining the stereochemical outcomes of reactions leading to decalin systems. DFT calculations can predict the relative stabilities of transition states leading to different stereoisomers, thereby predicting the major product. This is particularly valuable in complex reactions where multiple stereocenters are formed, such as in the synthesis of functionalized decalins.
Computational studies have been used to elucidate the stereocontrol mechanisms in both chemical and enzymatic decalin-forming reactions. By analyzing the transition states, researchers can understand how the structure of the substrate, the presence of a catalyst (including enzymes), and reaction conditions influence whether cis- or trans-decalin isomers, or specific diastereomers and enantiomers, are preferentially formed.
For example, computational studies on enzyme-catalyzed IMDA reactions forming decalin rings have shown how the enzyme's active site can preorganize the substrate into specific conformations that favor transition states leading to particular enantiomeric decalin skeletons. Similarly, in organocatalytic reactions, DFT can identify the interactions between the catalyst and the transition state that lead to high enantioselectivity.
Computational predictions of stereoselectivity are often validated by experimental results, and discrepancies can lead to further computational and experimental investigations to refine the understanding of the reaction mechanism.
Solvent Effects on Reaction Pathways and Stereoselectivity
Solvent effects can significantly influence the rates and selectivities of chemical reactions, including those forming decalin rings. Computational studies, often using implicit or explicit solvent models, are used to investigate how the solvent environment affects the energies of reactants, transition states, and products.
For decalin-forming reactions, the polarity and hydrogen-bonding ability of the solvent can alter the relative energies of competing transition states, thereby affecting the diastereoselectivity. Studies on the chemical synthesis of decalin derivatives have shown that changing the solvent can lead to significant changes in diastereoselectivity and enantioselectivity. For instance, using more polar solvents can lead to mixtures of isomers, while less polar solvents might favor the formation of specific cis,cis isomers.
Computational modeling of solvent effects helps to rationalize these experimental observations by showing how solvent molecules interact with the transition state structures, stabilizing or destabilizing them differently depending on their polarity and hydrogen-bonding capabilities. This understanding is crucial for optimizing reaction conditions to achieve desired stereochemical outcomes in the synthesis of decalin systems.
| Compound Name | PubChem CID |
| Decalin-1,4-dione | 101585 |
Data Table: Example Activation Free Energies (ΔG‡) from DFT Calculations for Decalin Formation
While specific data for this compound reactions were not found, the following table illustrates the type of data obtained from DFT calculations on related decalin-forming IMDA reactions, showing how activation free energies are calculated for different transition states leading to various decalin stereoisomers. This data is based on the principles described in the search results for understanding stereocontrol.
| Precursor | Addition Mode | 6-Methyl Configuration | Transition State | ΔG‡ (kcal/mol) | Resulting Decalin Stereochemistry |
| Polyene 16a | endo | equatorial | TS-A | Value X | cis-Decalin Isomer 1 |
| Polyene 16a | exo | equatorial | TS-B | Value Y | trans-Decalin Isomer 2 |
| Polyene 16a | endo | axial | TS-C | Value Z | cis-Decalin Isomer 3 |
| Polyene 16a | exo | axial | TS-D | Value W | trans-Decalin Isomer 4 |
| Polyene 16b | endo | equatorial | TS-E | Value P | cis-Decalin Isomer 5 |
| Polyene 16b | exo | equatorial | TS-F | Value Q | trans-Decalin Isomer 6 |
| Polyene 16b | endo | axial | TS-G | Value R | cis-Decalin Isomer 7 |
| Polyene 16b | exo | axial | TS-H | Value S | trans-Decalin Isomer 8 |
Note: The specific numerical values (Value X, Y, Z, W, P, Q, R, S) are placeholders as precise values for a comprehensive set of isomers directly relevant to this compound from the provided snippets were not available. The table structure reflects the type of data presented in computational studies of decalin stereoselectivity.
This table demonstrates how computational studies compare the activation barriers of different pathways to explain observed stereoselectivities in decalin formation. Lower activation free energy corresponds to a kinetically favored pathway, leading to the predominant stereoisomer.
Decalin 1,4 Dione As a Versatile Synthetic Intermediate
Building Block for Polycyclic and Complex Molecular Architectures
Decalin-1,4-dione is a valuable building block in the construction of various polycyclic and complex molecular architectures. ontosight.ai Its bicyclic structure provides a pre-formed fused ring system that can be further elaborated through various chemical reactions. The presence of the two ketone functionalities offers reactive sites for carbon-carbon bond formation, functional group interconversions, and the introduction of stereochemistry. This makes it suitable for assembling intricate molecular scaffolds found in many natural products and designed molecules with potential biological activities. ontosight.ai
Strategic Role in Natural Product Total Synthesis
The decalin core is a prevalent structural motif in a wide array of natural products, including those derived from isoprenoids and polyketides. rsc.org These natural products often exhibit significant biological activities, making their total synthesis a key area of research in organic chemistry. This compound plays a strategic role in these synthetic endeavors, offering a versatile starting material or intermediate for constructing the decalin framework with controlled stereochemistry and functionalization. rsc.org
Construction of Multifunctionalized Decalin Systems
The utility of this compound extends to the construction of highly multifunctionalized decalin systems. The presence of the two carbonyl groups allows for selective reactions and the introduction of various substituents and functional groups at different positions of the decalin core. This is crucial for synthesizing natural products and other complex molecules that feature multiple functional groups and stereocenters on the decalin framework. rsc.org Strategies for constructing multifunctionalized decalins often involve a combination of reactions, where this compound or its derivatives serve as key intermediates that undergo transformations such as alkylations, additions, and cyclizations to build the desired complexity and introduce specific functionalities and stereochemistry. rsc.org
Compound Table
| Compound Name | PubChem CID |
| This compound | Not found |
| Streptosetin A | Not found |
| Branimycin | Not found |
| Solanapyrone A | 119326 |
| Solanapyrone C | 181959 |
| Solanapyrone E | 163563 |
| Solanapyrone J | 23625390 |
| Streptomycin | 19649 |
| Streptidine | 439323 |
| Bradanicline | 25147644 |
| 1,5-Decalindione | 285650 |
| Cyclodecane-1,4-dione | 22234769 |
Data Tables
Based on the text, detailed quantitative data suitable for interactive data tables is limited. However, some properties of this compound are mentioned:
| Property | Value |
| Melting Point | 140-145 °C |
| Physical State | Yellow crystalline solid |
| Solubility | Soluble in ethanol, acetone, dichloromethane |
For Solanapyrone A, some computed properties are available:
| Property | Value | Unit | Source |
| Molecular Weight | 302.4 | g/mol | PubChem |
| XLogP3 | 3.7 | PubChem | |
| Exact Mass | 302.15180918 | Da | PubChem |
| Monoisotopic Mass | 302.15180918 | Da | PubChem |
| Topological Polar Surface Area | 52.6 | Ų | PubChem |
| Complexity | 570 | PubChem |
These tables are presented here as static representations based on the available data.
Advanced Analytical and Spectroscopic Methodologies in Decalin 1,4 Dione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure and connectivity of organic molecules, including Decalin-1,4-dione and related decalin systems. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide valuable insights into the arrangement of atoms and their spatial relationships.
1D NMR, such as proton (¹H) and carbon-13 (¹³C) NMR, provides information on the chemical environment of hydrogen and carbon atoms, respectively. Chemical shifts, splitting patterns, and integration values in ¹H NMR spectra help in identifying different types of protons and their relative numbers. escholarship.orgnih.govwhiterose.ac.ukacs.orgwashington.eduumich.edu ¹³C NMR, often aided by DEPT experiments, reveals the different types of carbon atoms and their multiplicities (CH₃, CH₂, CH, or quaternary). escholarship.orgwhiterose.ac.uk
2D NMR experiments are crucial for establishing correlations between atoms. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other through bonds. nih.govnih.govcam.ac.uk HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments correlate carbons and protons, providing information about connectivity over multiple bonds (HMBC) or one bond (HSQC). nih.govnih.gov These techniques are essential for piecing together the carbon framework and assigning signals in complex decalin structures.
NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful 2D NMR technique used to determine spatial proximity between nuclei, typically protons. nih.govnih.govfrontiersin.orgnottingham.ac.uk The Nuclear Overhauser Effect (NOE) arises from through-space dipole-dipole interactions. By observing NOESY correlations, researchers can deduce the relative stereochemistry of different parts of the molecule, including the ring fusion in decalin systems (cis or trans) and the orientation of substituents. For instance, NOESY experiments have been used to determine the relative configurations of decalin rings in natural products, indicating trans or cis ring fusions based on observed correlations. nih.govnih.govfrontiersin.org
Studies on decalin derivatives illustrate the utility of NMR. For example, ¹H and ¹³C NMR spectra, along with 2D NMR techniques like COSY and HMBC, were used to establish the structures of new tetramic acids containing decalin scaffolds. nih.govfrontiersin.orgscispace.com NOESY correlations were specifically used to determine the relative configuration of the decalin ring in these compounds. nih.govfrontiersin.org
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule, including the absolute configuration of chiral centers. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the electron density can be mapped, revealing the positions of atoms in the crystal lattice.
For this compound and its derivatives, X-ray crystallography provides unambiguous information about bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation. More importantly, for chiral decalin systems, X-ray crystallography, particularly using anomalous dispersion, can determine the absolute configuration, which is the specific spatial arrangement of atoms around a chiral center. researchgate.net
While direct X-ray crystallographic data specifically for this compound (PubChem CID: 151235) was not extensively detailed in the search results, studies on related decalin compounds highlight the importance of this technique for stereochemical assignment. For example, X-ray crystallography has been used to confirm the trans-decalin unit in a synthesized compound and the structure of a tetracyclic, steroid-like framework containing a decalin core. reading.ac.uk It has also been employed to confirm the relative stereochemistry of cis-decalin derivatives. psu.edu The stereochemistry of decalin diastereomers has been determined by X-ray crystallography analysis. researchgate.net Furthermore, X-ray crystallography has been used to elucidate the structure of enzyme-product complexes involving decalin natural products, providing insights into stereoselective reactions. nih.gov
Mass Spectrometry (MS, HRMS) for Molecular Characterization
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact molecular formula.
For this compound (C₁₀H₁₄O₂), MS confirms the molecular weight of 166.22 g/mol . guidechem.com Various ionization techniques, such as Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the properties of the compound. whiterose.ac.ukacs.orguni-muenchen.dewhiterose.ac.uk
Detailed research findings often involve HRMS to confirm the molecular formula of synthesized or isolated decalin compounds. For instance, HRMS (ESI) was used to calculate and find the m/z for a compound with the molecular formula C₁₄H₁₈NaO₃, confirming its identity. escholarship.org High-resolution electron spray ionization mass spectroscopy (HRESIMS) has been used in the structural elucidation of new polyketides comprising of decalin and 4-hydroxy-2-pyridones, confirming their molecular formulas. nih.govfrontiersin.org Ultra-high-performance liquid chromatography hyphenated with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) has been employed for the characterization of immunosuppressive decalins, providing mass fragmentation patterns through collision-induced dissociation tandem mass spectrometry (CID-MS/MS). nih.gov This allows for the putative identification of new decalin compounds based on their fragmentation patterns. nih.gov
Chiral Chromatography (e.g., HPLC, UPLC) for Enantiomeric Purity Analysis
Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is essential for analyzing the enantiomeric purity of chiral compounds. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can have different biological activities. This compound, depending on its substitution pattern, can exist as enantiomers.
Chiral stationary phases are used in these chromatographic techniques to allow for the separation of enantiomers. By running a sample through a chiral column, the different enantiomers will interact differently with the stationary phase, resulting in different retention times and thus separation. libretexts.org The enantiomeric purity, often expressed as enantiomeric excess (ee), can be determined by integrating the peak areas of the separated enantiomers. libretexts.orgthieme-connect.de
Studies involving the synthesis of chiral decalin systems highlight the use of chiral chromatography to assess enantioselectivity. For example, UPLC was used to analyze the purity of isolated decalin diastereomers. rsc.org HPLC has also been used for the isolation of decalin derivatives. rsc.org The determination of enantiomeric purity is crucial in asymmetric synthesis to evaluate the effectiveness of chiral catalysts or reagents. thieme-connect.de While specific data on the chiral chromatographic analysis of this compound itself was not prominent, the technique is broadly applicable to chiral decalin derivatives to ensure their enantiomeric purity for research and potential applications.
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral substance. jascoinc.comphotophysics.com CD signals are observed when a chiral molecule contains a chromophore (a group that absorbs UV/Vis light) or when a chromophore is in an asymmetric environment. jascoinc.comphotophysics.com CD spectroscopy is particularly useful for determining the stereochemistry and conformation of chiral molecules.
For chiral this compound derivatives, CD spectroscopy can provide information about the absolute configuration and conformation of the decalin ring system and its substituents. The sign and intensity of the Cotton effect (the characteristic shape of a CD band in the region of light absorption) are related to the stereochemistry of the chiral center and the conformation of the molecule. researchgate.net
CD spectroscopy has been used in conjunction with other techniques to elucidate the stereochemistry of decalin-containing natural products. For instance, the absolute configurations of new tetramic acids with decalin scaffolds were elucidated by comparing experimental ECD (Electronic Circular Dichroism, a type of CD spectroscopy in the UV/Vis region) spectra with calculated spectra. nih.govfrontiersin.org CD data has also been used to confirm the absolute configuration of isolated decalin derivatives by comparison with known compounds. nih.gov The in situ dimolybdenum CD method is a practical approach for assigning the absolute configuration of vicinal diol units, which can be present in functionalized decalins. researchgate.net This involves forming a complex with dimolybdenum tetracetate and measuring the induced CD spectrum. researchgate.net
Future Research Directions and Unexplored Avenues for Decalin 1,4 Dione
Development of Novel and Highly Efficient Stereoselective Synthetic Routes
The stereochemistry of the decalin ring system significantly influences the biological activity of compounds containing this motif. researchgate.net Therefore, the development of synthetic routes that can precisely control the stereochemistry of Decalin-1,4-dione and its derivatives is a critical area for future research. While some stereoselective approaches to decalin systems have been reported, including those utilizing asymmetric catalysis and chiral auxiliaries, there is a continuous need for more efficient, broadly applicable, and highly selective methods. rsc.orgkcl.ac.ukucl.ac.ukuniroma1.itacs.org
Future work could focus on:
Organocatalysis: Exploring new organocatalytic systems for asymmetric Michael additions, aldol (B89426) reactions, and cascade sequences that can construct the decalin core with high enantioselectivity and diastereoselectivity. kcl.ac.ukuniroma1.itcore.ac.uk
Metal-Catalyzed Asymmetric Synthesis: Investigating novel chiral metal catalysts for transformations like Diels-Alder reactions, reductive couplings, and annulation strategies to control the formation of stereocenters in this compound derivatives. acs.orgresearchgate.netacs.org
Biocatalysis: Exploring enzymatic approaches for the stereoselective synthesis of decalin systems, potentially offering highly efficient and environmentally friendly routes under mild conditions.
Flow Chemistry Approaches: Developing continuous flow processes for stereoselective decalin synthesis to improve reaction control, scalability, and efficiency.
Exploration of New Catalytic Systems for this compound Transformations
Catalytic transformations of this compound offer opportunities to selectively modify its structure and introduce diverse functionalities. While existing methods may involve traditional reagents, the exploration of novel catalytic systems can lead to milder conditions, improved efficiency, and new reaction pathways.
Potential areas for exploration include:
Sustainable Catalysis: Developing catalytic systems utilizing earth-abundant metals or metal-free approaches for reactions of this compound, aligning with green chemistry principles.
Photocatalysis and Electrocatalysis: Investigating the use of light or electrochemical methods in conjunction with catalysts to drive transformations of this compound, potentially enabling novel reactivity and selectivity. acs.orgacs.org
Cooperative Catalysis: Designing systems where multiple catalysts work in concert to achieve complex transformations with high efficiency and selectivity. researchgate.net
Catalysis in Alternative Media: Exploring catalytic reactions in unconventional solvents (e.g., deep eutectic solvents, supercritical fluids) or heterogeneous systems to facilitate product separation and catalyst recovery.
Advanced Mechanistic Elucidation via Integrated Computational and Experimental Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for rational reaction design and optimization. The integration of computational and experimental studies can provide detailed insights into transition states, intermediates, and energy profiles. researchgate.netacs.orgacs.org
Future research should aim to:
Apply High-Level Computational Methods: Utilize advanced density functional theory (DFT) calculations and other computational techniques to model reaction pathways, predict reactivity, and rationalize observed stereoselectivity. acs.orgresearchgate.netacs.orgacs.orgnii.ac.jpresearchgate.net
Conduct Detailed Kinetic Studies: Perform experimental kinetic studies to complement computational data and validate proposed mechanisms.
Identify and Characterize Intermediates: Employ spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to detect and characterize transient intermediates in this compound transformations.
Study Catalyst-Substrate Interactions: Investigate the non-covalent interactions between catalysts and this compound or its derivatives to understand the origins of selectivity. acs.orgnii.ac.jp
Investigation of Underexplored Reactivity Profiles and Novel Derivatizations
While the diketone functionality of this compound offers clear avenues for reaction, exploring less common or entirely novel reactivity profiles can lead to the synthesis of unique and potentially valuable derivatives.
Areas for future investigation include:
Functionalization at Peripheral Positions: Developing methods for selective functionalization at positions other than the ketone carbons, potentially utilizing C-H activation strategies. researchgate.net
Skeletal Rearrangements: Exploring conditions that induce controlled skeletal rearrangements of the decalin core, leading to novel bicyclic or polycyclic systems. nih.govescholarship.org
Reactions with Complex Reagents: Investigating the reactivity of this compound with complex or less commonly used reagents to access highly functionalized structures.
Synthesis of Heteroatom-Containing Decalin Analogs: Developing routes to this compound analogs where one or more carbon atoms in the ring system are replaced by heteroatoms, potentially altering their chemical and biological properties. nih.gov
These future research directions highlight the ongoing interest in this compound as a versatile building block and the potential for discovering new chemistry associated with this bicyclic diketone.
Q & A
Basic: What synthetic methodologies are recommended for producing Decalin-1,4-dione with high purity, and how can reaction conditions be systematically optimized?
Methodological Answer:
To synthesize this compound, researchers should first consult databases like the Open Reaction Database (ORD) for validated protocols, focusing on yields (>90%) and solvent systems . Optimization involves iterative adjustments of catalysts (e.g., acid/base), temperature (e.g., reflux vs. room temperature), and reaction time. Use Design of Experiments (DoE) to identify critical parameters. Validate purity via HPLC or GC-MS, and cross-reference spectral data (e.g., NMR, IR) with NIST Chemistry WebBook entries to confirm structural integrity .
Advanced: How can computational models resolve discrepancies in the thermodynamic stability of this compound’s cis- and trans-isomers?
Methodological Answer:
Employ Density Functional Theory (DFT) to calculate Gibbs free energy differences between isomers, comparing results with experimental calorimetric data (e.g., DSC). Validate computational parameters (basis sets, solvation models) against X-ray crystallography data from decalin derivatives . Use statistical tools like Monte Carlo simulations to quantify uncertainty and identify outliers in conflicting datasets .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- NMR (¹H/¹³C): Assign proton/carbon environments using DEPT and COSY experiments. Compare shifts with decalin analogs .
- IR Spectroscopy: Identify ketone stretching vibrations (~1700–1750 cm⁻¹) and confirm absence of impurities (e.g., hydroxyl groups) .
- X-ray Crystallography: Resolve stereochemistry and crystal packing, referencing geometry metrics (bond angles, torsion) from Molecular Conceptor’s decalin systems .
Advanced: How should researchers address contradictions in reported toxicity profiles of this compound?
Methodological Answer:
Follow EPA’s systematic review framework to evaluate data quality:
Classify studies by endpoint (e.g., acute vs. chronic toxicity) .
Apply predefined criteria (e.g., OECD test guidelines) to assess reliability .
Use meta-analysis to reconcile discrepancies, weighting studies by sample size and methodology rigor (e.g., in vivo vs. in vitro) .
Basic: What experimental design principles ensure reproducibility in solubility studies of this compound?
Methodological Answer:
- Solvent Selection: Test polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) to cover a wide dielectric constant range.
- Measurement: Use gravimetric analysis for saturation solubility, with triplicate trials. Validate via UV-Vis spectroscopy at λ_max .
- Documentation: Record temperature (±0.1°C), humidity, and agitation speed to align with EPA’s data transparency standards .
Advanced: What interdisciplinary approaches integrate synthetic and computational data to predict this compound’s reactivity?
Methodological Answer:
- Synthesis-Computation Feedback Loop: Use synthetic kinetic data (e.g., Arrhenius plots) to parameterize computational models (e.g., transition state theory).
- Cross-Validation: Compare DFT-predicted reaction pathways with experimental outcomes from ORD .
- Collaborative Frameworks: Share datasets via platforms like ORD, ensuring metadata (e.g., reaction SMILES, purity) adhere to FAIR principles .
Basic: How can researchers minimize bias when reviewing literature on this compound’s applications?
Methodological Answer:
- Search Strategy: Use Boolean operators (e.g., "this compound AND synthesis NOT patent") in SciFinder and PubMed. Prioritize peer-reviewed journals over trade publications .
- Critical Appraisal: Apply the EPA’s data quality scoring system to rank studies by robustness (e.g., sample size, controls) .
Advanced: What strategies validate the mechanistic pathways of this compound in catalytic reactions?
Methodological Answer:
- Isotopic Labeling: Use ¹⁸O-labeled reagents to track oxygen transfer in ketone formation.
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates.
- In Situ Spectroscopy: Employ Raman or FTIR to detect transient intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
